molecular formula C24H14Br2N2O3 B15015191 3-(5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol

3-(5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol

Cat. No.: B15015191
M. Wt: 538.2 g/mol
InChI Key: NRMHETLOMRGOQV-UHFFFAOYSA-N
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Description

3-{5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of brominated phenyl, benzoxazole, and naphthol moieties, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL typically involves a multi-step process. One common method includes the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 2-aminobenzoxazole under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with 2-naphthol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-{5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 3-{5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl group can interact with cellular proteins, leading to the inhibition of key enzymes and disruption of cellular processes. Additionally, the benzoxazole moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoxazole and naphthol moieties enhances its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C24H14Br2N2O3

Molecular Weight

538.2 g/mol

IUPAC Name

3-[5-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol

InChI

InChI=1S/C24H14Br2N2O3/c25-16-7-15(23(30)19(26)10-16)12-27-17-5-6-22-20(11-17)28-24(31-22)18-8-13-3-1-2-4-14(13)9-21(18)29/h1-12,29-30H

InChI Key

NRMHETLOMRGOQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C(=CC(=C5)Br)Br)O)O

Origin of Product

United States

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